4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid
Overview
Description
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by its complex structure, which includes a quinoline moiety, a trifluorophenyl group, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid can be achieved through a multi-step synthetic route. The key steps typically involve:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Sonogashira coupling reaction, where a trifluorophenyl halide reacts with a terminal alkyne in the presence of a palladium catalyst.
Construction of the Piperidine Ring: The piperidine ring can be formed through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions of quinoline and piperidine derivatives with biological targets. It can also serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid may exhibit potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully elucidate its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used as a catalyst or ligand in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or RNA, while the piperidine ring may modulate the activity of neurotransmitter receptors. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used as intermediates in the synthesis of pharmaceuticals.
Trifluorophenyl Derivatives: Compounds such as trifluoromethylphenyl derivatives, which are used in the development of agrochemicals and pharmaceuticals.
Uniqueness
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid is unique due to its combination of a quinoline moiety, a trifluorophenyl group, and a piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMWKSURFWKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107086 | |
Record name | 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668463-41-0 | |
Record name | 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668463-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.